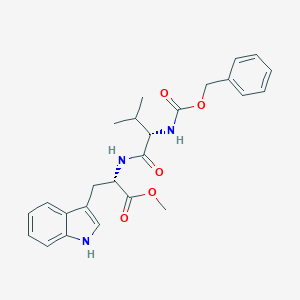

Z-Val-Trp-OMe

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-3-(1H-indol-3-yl)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O5/c1-16(2)22(28-25(31)33-15-17-9-5-4-6-10-17)23(29)27-21(24(30)32-3)13-18-14-26-20-12-8-7-11-19(18)20/h4-12,14,16,21-22,26H,13,15H2,1-3H3,(H,27,29)(H,28,31)/t21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMCXBLPYMWJNTF-VXKWHMMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OC)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the structure of Z-Val-Trp-OMe?

An In-Depth Technical Guide to the Structure of N-α-Benzyloxycarbonyl-L-valyl-L-tryptophan methyl ester (Z-Val-Trp-OMe)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Executive Summary

N-α-Benzyloxycarbonyl-L-valyl-L-tryptophan methyl ester, commonly abbreviated as Z-Val-Trp-OMe, is a protected dipeptide. Its structure is purpose-built for application in multi-step peptide synthesis. Comprising the amino acids L-valine and L-tryptophan, its termini are strategically blocked—the N-terminus with a benzyloxycarbonyl (Z) group and the C-terminus with a methyl ester (OMe). This dual-protection strategy prevents unwanted side reactions and controls the sequence of peptide bond formation, making Z-Val-Trp-OMe a critical intermediate building block in the synthesis of more complex peptides for pharmaceutical research and drug discovery. This guide deconstructs its molecular architecture, elucidates the rationale behind its structure, and provides context for its application in synthetic chemistry.

Chemical Identity and Physicochemical Properties

Z-Val-Trp-OMe is an organic compound whose identity is defined by the specific covalent arrangement of its constituent amino acids and protecting groups. While specific experimental data for this exact dipeptide is not broadly published, its properties can be reliably inferred from its components.

| Property | Value / Description | Source / Rationale |

| IUPAC Name | Methyl (2S)-2-[[(2S)-2-(benzyloxycarbonylamino)-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoate | Derived from IUPAC nomenclature rules |

| Common Name | N-α-Benzyloxycarbonyl-L-valyl-L-tryptophan methyl ester | Standard peptide nomenclature |

| Abbreviation | Z-Val-Trp-OMe; Cbz-Val-Trp-OMe | Standard peptide abbreviations |

| Molecular Formula | C₂₅H₂₉N₃O₅ | Calculated by combining Z-Valine (C₁₃H₁₇NO₄) and Tryptophan methyl ester (C₁₂H₁₄N₂O₂) and subtracting H₂O. |

| Molecular Weight | 451.52 g/mol | Calculated from the molecular formula. |

| Appearance | Expected to be a white to off-white powder or solid. | Based on similar protected peptides like Z-Val-Trp-OH.[1] |

| Hydrophobicity | High. The Z-group, valine's isopropyl side chain, and tryptophan's indole ring are all hydrophobic.[2] | The physicochemical properties of peptides are heavily influenced by their amino acid composition and protecting groups.[3][4] |

| Solubility | Expected to be soluble in organic solvents like dichloromethane (DCM), dimethylformamide (DMF), and ethyl acetate; poorly soluble in water. | General property of protected peptides.[] |

Deconstruction of the Molecular Architecture

The structure of Z-Val-Trp-OMe is best understood by examining its three primary components: the N-terminal protecting group, the dipeptide core, and the C-terminal protecting group. This design is a classic example of the strategy employed in solution-phase peptide synthesis.[6]

Caption: Hierarchical breakdown of the Z-Val-Trp-OMe molecular structure.

The N-Terminal Protection: Benzyloxycarbonyl (Z) Group

The Z-group (also abbreviated Cbz) is a carbamate-based protecting group attached to the alpha-amino group of the N-terminal valine residue.[7]

-

Structure: C₆H₅CH₂O-C(=O)-

-

Causality and Function: In peptide synthesis, the free amino group of an amino acid is highly nucleophilic. Without protection, it would react uncontrollably during the activation of the carboxylic acid group, leading to oligomerization.[8] The Z-group is introduced to render the N-terminus unreactive. It is a cornerstone of classical peptide chemistry due to its stability under a wide range of conditions, including those used for peptide bond formation. It can be selectively removed later, typically by catalytic hydrogenolysis (H₂/Pd) or under strong acidic conditions like HBr in acetic acid, which do not cleave the peptide bonds or many side-chain protecting groups.[7]

The Dipeptide Core: L-Valyl-L-Tryptophan

This is the central component of the molecule, formed by two L-amino acids linked by a peptide bond.

-

L-Valine (Val): The N-terminal amino acid. Its side chain is an isopropyl group (-CH(CH₃)₂), making it aliphatic and hydrophobic.

-

L-Tryptophan (Trp): The C-terminal amino acid. It features a large, aromatic indole side chain, which is also predominantly hydrophobic. The indole moiety can be susceptible to oxidation under certain deprotection conditions, a factor that synthetic chemists must consider.

-

The Peptide Bond: The valine residue is linked to the tryptophan residue via an amide linkage, known as a peptide bond. This bond is formed between the carboxyl group of Z-protected valine and the amino group of tryptophan methyl ester. The planarity of the peptide bond is a key feature that dictates the secondary structure of larger peptides.

The C-Terminal Protection: Methyl Ester (OMe)

The C-terminal tryptophan's carboxylic acid is protected as a methyl ester.

-

Structure: -C(=O)OCH₃

-

Causality and Function: Similar to the N-terminus, the carboxylic acid must be protected to prevent it from reacting during the coupling step. If unprotected, the activated N-terminal amino acid could react with either the amino group or the carboxyl group of the C-terminal amino acid. Esterification is a common and effective protection strategy.[9][10] The methyl ester is stable to the conditions used for peptide coupling but can be readily cleaved by saponification (hydrolysis with a base like NaOH or LiOH) to regenerate the free carboxylic acid for subsequent coupling steps.[11][12][13]

Stereochemistry

The stereochemistry of Z-Val-Trp-OMe is critical for its biological relevance, as proteins and peptides in nature are built almost exclusively from L-amino acids. Both alpha-carbons (the carbon atom adjacent to the carbonyl and the nitrogen) of the valine and tryptophan residues are chiral centers. In this molecule, both are in the L-configuration, which corresponds to an (S) absolute configuration for both residues. Maintaining this stereochemical integrity during synthesis is paramount, as racemization can lead to diastereomeric impurities that are difficult to separate and can drastically alter biological activity.[]

Analytical Characterization (Predicted)

Confirmation of the structure of Z-Val-Trp-OMe would rely on a combination of standard analytical techniques. While a specific spectrum for this compound is not available, the expected results can be predicted based on data from its constituent parts, such as Z-Trp-OMe.[14][15][16][17]

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the Z-group and the indole ring of tryptophan. Distinct peaks for the aliphatic protons of the valine side chain. A singlet around 3.7 ppm for the methyl ester protons. Amide protons and alpha-protons would appear in characteristic regions. |

| ¹³C NMR | Carbonyl signals for the ester, the Z-group, and the two amide bonds. Aromatic signals for the Z-group and indole rings. Aliphatic signals for the valine and tryptophan side chains, and a signal for the methyl ester carbon.[15] |

| Mass Spec. (MS) | The protonated molecular ion [M+H]⁺ would be detected at m/z ≈ 452.5. Fragmentation patterns would show characteristic losses of the protecting groups and cleavage at the peptide bond, which can be used to confirm the sequence.[18][19][20] |

| FT-IR | Strong absorption bands for C=O stretching (from the ester, carbamate, and amide groups) around 1630-1750 cm⁻¹. N-H stretching bands around 3300 cm⁻¹. Aromatic C-H stretching just above 3000 cm⁻¹.[15] |

Synthesis and Application Context

Z-Val-Trp-OMe is not an end product but a purpose-built intermediate. Its structure is a direct consequence of the requirements for controlled, stepwise peptide synthesis.

Rationale in a Synthetic Workflow

The synthesis of a dipeptide like this is a foundational step in building larger peptide chains. The choice of Z and OMe protecting groups allows for an orthogonal or semi-orthogonal deprotection strategy, which is the cornerstone of modern synthesis.

Caption: Synthetic workflow illustrating the role of Z-Val-Trp-OMe.

Step-by-Step Methodology (Conceptual):

-

Protection: L-Valine is N-protected with a Z-group to yield Z-Val-OH. L-Tryptophan is C-protected as a methyl ester to yield H-Trp-OMe.[21]

-

Activation: The carboxylic acid of Z-Val-OH is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This converts the hydroxyl of the carboxylic acid into a good leaving group, making the carbonyl carbon highly electrophilic.

-

Coupling: The free amino group of H-Trp-OMe acts as a nucleophile, attacking the activated carbonyl of Z-Val-OH to form the peptide bond. This reaction yields the desired Z-Val-Trp-OMe product.[22]

-

Workup & Purification: The reaction mixture is purified, typically by extraction and column chromatography, to isolate the pure protected dipeptide.

-

Selective Deprotection: To extend the peptide chain, either the Z-group is removed to free the N-terminus for coupling with another activated Z-amino acid, or the methyl ester is removed to free the C-terminus for coupling with another C-protected amino acid.

This controlled, stepwise approach is fundamental to ensuring the correct peptide sequence is assembled.[][6]

References

-

Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved January 13, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Indispensable Role of N-alpha-Boc-N-epsilon-benzyloxycarbonyl-D-lysine. Retrieved January 13, 2026, from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved January 13, 2026, from [Link]

- Coy, D. H., et al. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology.

-

ResearchGate. (2025). Methyl esters: an alternative protecting group for the synthesis of O-glycosyl amino acid building blocks. Retrieved January 13, 2026, from [Link]

-

Slideshare. (n.d.). Protection and deprotection of carboxylic acid. Retrieved January 13, 2026, from [Link]

-

SynArchive. (n.d.). Protection of Carboxylic acid by Ester. Retrieved January 13, 2026, from [Link]

-

MySkinRecipes. (n.d.). Z-Trp-OMe. Retrieved January 13, 2026, from [Link]

-

PubChem. (n.d.). Z-Trp-ome. Retrieved January 13, 2026, from [Link]

- Ahmadian, Z., et al. (2023). Physicochemical characteristics and antioxidant stability of spray-dried soy peptide fractions. Food Science & Nutrition.

-

MDPI. (2023). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. Retrieved January 13, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 13, 2026, from [Link]

-

Frontiers. (n.d.). Exploring the impact of encapsulation on the stability and bioactivity of peptides extracted from botanical sources. Retrieved January 13, 2026, from [Link]

-

Aapptec Peptides. (n.d.). Z-Trp-OMe. Retrieved January 13, 2026, from [Link]

-

ResearchGate. (n.d.). Physicochemical properties of peptides. Retrieved January 13, 2026, from [Link]

-

Local Pharma Guide. (n.d.). Z-TRP-OME. Retrieved January 13, 2026, from [Link]

-

Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Retrieved January 13, 2026, from [Link]

-

Nature. (2023). Modular synthesis of clickable peptides via late-stage maleimidation on C(7)-H tryptophan. Retrieved January 13, 2026, from [Link]

-

NIH. (n.d.). Tryptophan Synthase: Biocatalyst Extraordinaire. Retrieved January 13, 2026, from [Link]

-

Organic Syntheses. (n.d.). benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Retrieved January 13, 2026, from [Link]

-

Junk, L., et al. (n.d.). SYNTHESIS OF MODIFIED TRYPTOPHAN DERIVATIVES. Retrieved January 13, 2026, from [Link]

-

Frontiers. (2019). Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry. Retrieved January 13, 2026, from [Link]

-

NIH. (n.d.). Absolute Quantitation of Tryptophan-Containing Peptides and Amyloid Beta Peptide Fragments by Coulometric Mass Spectrometry. Retrieved January 13, 2026, from [Link]

-

NIH. (2020). LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods. Retrieved January 13, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0000929). Retrieved January 13, 2026, from [Link]

-

PubChem. (n.d.). L-Tryptophan, methyl ester. Retrieved January 13, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups | MDPI [mdpi.com]

- 3. Physicochemical characteristics and antioxidant stability of spray‐dried soy peptide fractions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. bachem.com [bachem.com]

- 8. peptide.com [peptide.com]

- 9. researchgate.net [researchgate.net]

- 10. Protection and deprotection of carboxylic acid | PPTX [slideshare.net]

- 11. jk-sci.com [jk-sci.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. synarchive.com [synarchive.com]

- 14. Z-Trp-ome | C20H20N2O4 | CID 11256670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Z-TRP-OME | 2717-76-2 [chemicalbook.com]

- 16. peptide.com [peptide.com]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. Frontiers | Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters [frontiersin.org]

- 19. Absolute Quantitation of Tryptophan-Containing Peptides and Amyloid Beta Peptide Fragments by Coulometric Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 21. L-Tryptophan, methyl ester | C12H14N2O2 | CID 77980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Organic Syntheses Procedure [orgsyn.org]

Z-Val-Trp-OMe chemical properties and characteristics

An In-Depth Technical Guide to N-α-Benzyloxycarbonyl-L-Valyl-L-Tryptophan Methyl Ester (Z-Val-Trp-OMe)

Abstract

N-α-Benzyloxycarbonyl-L-Valyl-L-Tryptophan Methyl Ester, commonly abbreviated as Z-Val-Trp-OMe, is a protected dipeptide that serves as a crucial intermediate in synthetic organic chemistry and drug development. This guide provides a comprehensive technical overview of Z-Val-Trp-OMe, detailing its physicochemical properties, synthesis, purification, and analytical characterization. By leveraging established principles of peptide chemistry, this document explains the causality behind experimental choices, offering field-proven insights for researchers and scientists. The protocols and data presented herein are designed to be self-validating, grounded in authoritative chemical principles to ensure reliability and reproducibility.

Introduction to Protected Dipeptides in Synthetic Chemistry

In the intricate field of peptide synthesis, the stepwise assembly of amino acids into a defined sequence requires a strategic approach to manage the reactive functional groups. Protecting groups are temporarily installed on the α-amino and carboxyl termini, as well as on any reactive side chains, to prevent unwanted side reactions during peptide bond formation.

Z-Val-Trp-OMe is an exemplary dipeptide building block where:

-

The N-terminus of the valine residue is protected by a benzyloxycarbonyl (Z or Cbz) group . The Z-group is stable under many reaction conditions but can be selectively removed via catalytic hydrogenolysis, providing a clean deprotection pathway.

-

The C-terminus of the tryptophan residue is protected as a methyl ester (OMe) . This group is robust during peptide coupling but can be readily hydrolyzed (saponified) under basic conditions to reveal the free carboxylic acid for further chain elongation.

The combination of these specific protecting groups makes Z-Val-Trp-OMe a versatile intermediate for the synthesis of more complex peptides, particularly those being investigated for therapeutic applications such as antimicrobial or anticancer agents.[1][2]

Physicochemical Properties and Molecular Characteristics

The fundamental properties of Z-Val-Trp-OMe are critical for its handling, reaction setup, and purification. These characteristics are derived from its constituent amino acids and protecting groups.

| Property | Value | Source / Rationale |

| IUPAC Name | Methyl (S)-2-((S)-2-((benzyloxy)carbonyl)amino)-3-methylbutanamido)-3-(1H-indol-3-yl)propanoate | Standard Nomenclature |

| Abbreviation | Z-Val-Trp-OMe; Cbz-Val-Trp-OMe | Common Chemical Abbreviation |

| CAS Number | 17430-65-8 | [3] |

| Molecular Formula | C₂₅H₂₉N₃O₅ | Calculated from starting materials (Z-Val-OH + H-Trp-OMe - H₂O) |

| Molecular Weight | 451.52 g/mol | Calculated from molecular formula |

| Monoisotopic Mass | 451.21072 g/mol | Calculated from isotopic masses |

| Appearance | White to off-white crystalline powder | Inferred from similar protected peptides[2][4] |

| Solubility | Soluble in organic solvents like DMF, DCM, EtOAc, and MeOH. Poorly soluble in water. | Based on the hydrophobic nature of the Z-group and amino acid side chains |

| Storage | Store at 2-8°C, sealed in a dry, dark place. | [2] |

Synthesis and Purification

The synthesis of Z-Val-Trp-OMe is a classic example of a peptide coupling reaction, where the activated carboxyl group of Z-L-Valine is reacted with the free amino group of L-Tryptophan methyl ester.

Synthetic Strategy: The Logic of Peptide Coupling

The core of the synthesis is the formation of an amide (peptide) bond. This is not a spontaneous reaction and requires "activation" of the carboxylic acid component (Z-Val-OH). The choice of coupling reagent is critical to ensure high yield and minimize racemization—a process where the stereochemical integrity of the amino acid is lost. Common strategies involve converting the carboxylic acid into a more reactive species, such as an active ester or an acyl azide, which is then susceptible to nucleophilic attack by the amine component (H-Trp-OMe). Reagents like dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (HOBt), or phosphor-based reagents like diphenylphosphoryl azide (DPPA), are frequently employed for this purpose.[5]

The following diagram illustrates the general workflow for this synthesis.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established methods for dipeptide synthesis.[5]

-

Preparation of Amine Component: Dissolve L-Tryptophan methyl ester hydrochloride (1.0 eq) in anhydrous Dimethylformamide (DMF). Cool the solution to 0°C in an ice bath.

-

Free Amine Generation: Add triethylamine (TEA, 1.1 eq) dropwise to the solution while stirring. The formation of triethylammonium chloride salt may cause the solution to become cloudy. Stir for 20-30 minutes at 0°C.

-

Preparation of Carboxyl Component: In a separate flask, dissolve N-α-Z-L-Valine (1.0 eq) in anhydrous DMF.

-

Coupling Reaction: To the stirred Z-Val-OH solution, add Diphenylphosphoryl azide (DPPA, 1.05 eq). Then, add this activated mixture to the cold solution of the free amine (from step 2).

-

Reaction Monitoring: Allow the reaction mixture to stir at 0°C for 2-4 hours, then let it warm to room temperature and stir overnight (12-18 hours). Progress can be monitored by Thin-Layer Chromatography (TLC).

-

Aqueous Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate (EtOAc) and wash successively with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Detailed Experimental Protocol: Purification

The crude product typically contains unreacted starting materials and coupling byproducts. Purification is essential to achieve the high purity required for subsequent steps.

-

Chromatography Setup: Prepare a silica gel column using a suitable solvent system. A gradient of ethyl acetate in hexanes (e.g., starting from 20:80 and gradually increasing to 50:50) is often effective for eluting the product.[6]

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the initial mobile phase and load it onto the column.

-

Elution: Run the column, collecting fractions and monitoring them by TLC.

-

Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield Z-Val-Trp-OMe as a solid.

Analytical Characterization

Confirming the identity and purity of the synthesized Z-Val-Trp-OMe is a non-negotiable step. This is achieved through a combination of spectroscopic and chromatographic techniques.

| Technique | Purpose | Expected Results |

| ¹H NMR | Structural Confirmation | Characteristic signals for Z, Val, Trp, and OMe protons. See discussion below. |

| ¹³C NMR | Structural Confirmation | Signals for carbonyl carbons (~172 ppm), carbamate carbon (~156 ppm), and distinct aromatic/aliphatic carbons. |

| HRMS (ESI+) | Molecular Formula Confirmation | Expected m/z for [M+H]⁺ = 452.2180; [M+Na]⁺ = 474.2000. |

| HPLC | Purity Assessment | A single major peak indicating >95% purity. |

| FT-IR | Functional Group Confirmation | Peaks for N-H stretch (~3300 cm⁻¹), C=O stretch (ester ~1740 cm⁻¹, amide ~1650 cm⁻¹). |

Spectroscopic Analysis Insights

-

¹H NMR Spectroscopy: While an actual spectrum requires experimental acquisition, the expected signals provide a powerful validation tool. Key diagnostic peaks include: a singlet around 5.1 ppm for the benzylic (CH₂) protons of the Z-group; a multiplet around 7.3 ppm for the aromatic protons of the Z-group; distinct signals in the 7.0-7.8 ppm range for the indole ring protons of tryptophan; a sharp singlet around 3.7 ppm for the methyl ester (OCH₃) protons; and a characteristic doublet for the isopropyl methyl groups of valine around 0.9 ppm.[6][7]

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the elemental composition. Observing the molecular ion peak corresponding to the calculated exact mass provides unambiguous evidence of the target compound's formation.[8]

Applications and Research Significance

The primary role of Z-Val-Trp-OMe is as a molecular scaffold or building block in the multi-step synthesis of larger, more complex peptides.

Intermediate in Bioactive Peptide Synthesis

Many biologically active peptides, including those with antimicrobial, anti-inflammatory, or anticancer properties, contain hydrophobic residues like valine and tryptophan.[1][2][9] Z-Val-Trp-OMe provides a pre-formed Val-Trp sequence, streamlining the synthetic process. The orthogonal protecting groups allow for selective deprotection at either the N- or C-terminus, enabling further elongation of the peptide chain in a controlled manner.

Tool for Structure-Activity Relationship (SAR) Studies

In drug discovery, understanding how molecular structure relates to biological activity is paramount. By incorporating the Z-Val-Trp-OMe unit into various peptide sequences, researchers can systematically probe the importance of the Val-Trp motif for target binding and efficacy. This makes it an invaluable tool for medicinal chemists aiming to optimize lead compounds.

The diagram below conceptualizes the role of Z-Val-Trp-OMe as a key intermediate.

Handling, Storage, and Safety

-

Handling: Use standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: For long-term stability, the compound should be stored in a tightly sealed container at refrigerated temperatures (2-8°C), protected from light and moisture.[2]

-

Safety: While specific toxicity data is not widely available, it should be treated as a potentially hazardous chemical. A Material Safety Data Sheet (MSDS) should be consulted before use.

References

- Junk, L., Ullrich, A., & Kazmaier, U. (n.d.).

-

Mishra, B., Rebe, R., et al. (2024). Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. PubMed Central. Available at: [Link]

-

Deng, H., et al. (2022). Late-Stage Diversification of Native Tryptophan-Containing Peptides and Peptide Drugs through Nitrogen Atom Insertion. Journal of the American Chemical Society. Available at: [Link]

-

Wilchek, M., & Patchornik, A. (1963). The Synthesis of Tryptophan Peptides. The Journal of Organic Chemistry. Available at: [Link]

-

Hsieh, P.-W., et al. (2015). Design and synthesis of tryptophan containing dipeptide derivatives as formyl peptide receptor 1 antagonist. Organic & Biomolecular Chemistry. Available at: [Link]

-

Chen, B., et al. (2016). Direct C7 Functionalization of Tryptophan. Organic Syntheses. Available at: [Link]

-

PubChem. (n.d.). Cbz-trp-val-sta-val-val-ome. Available at: [Link]

-

Molbase. (n.d.). Synthesis of Nα -benzyloxycarbonyl-L-glutaminyl-L-tryptophan methyl ester. Available at: [Link]

-

PubChem. (n.d.). Z-Trp-ome. Available at: [Link]

- Google Patents. (n.d.). CN113402438A - Preparation method of tryptophan derivative medical intermediate.

-

Torres-Mancera, P., et al. (2020). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO México. Available at: [Link]

-

Aapptec Peptides. (n.d.). Z-Trp-OMe. Available at: [Link]

-

PubChem. (n.d.). benzyloxycarbonyl-L-tryptophan. Available at: [Link]

-

Qingdao Fengchen Technology and trade. (n.d.). Cbz-L-Valine (Cbz -Val-OH) BP EP USP CAS 1149-26-4. Available at: [Link]

-

Breuer, M., et al. (2023). Identification of metabolites from complex mixtures by 3D correlation of 1H NMR, MS and LC data using the SCORE-metabolite-ID approach. PubMed Central. Available at: [Link]

Sources

- 1. Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 17430-65-8 CAS|Z-VAL-TRP-OME|生产厂家|价格信息 [m.chemicalbook.com]

- 4. Cbz-L-Valine (Cbz -Val-OH) BP EP USP CAS 1149-26-4 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 5. prepchem.com [prepchem.com]

- 6. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]

- 7. CN113402438A - Preparation method of tryptophan derivative medical intermediate - Google Patents [patents.google.com]

- 8. Identification of metabolites from complex mixtures by 3D correlation of 1H NMR, MS and LC data using the SCORE-metabolite-ID approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and synthesis of tryptophan containing dipeptide derivatives as formyl peptide receptor 1 antagonist - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Synthesis of N-benzyloxycarbonyl-L-valyl-L-tryptophan Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide details the synthesis, purification, and characterization of N-benzyloxycarbonyl-L-valyl-L-tryptophan methyl ester (Z-Val-Trp-OMe), a protected dipeptide of significant interest in medicinal chemistry and drug development. This document provides a robust, field-proven protocol employing a carbodiimide-mediated coupling reaction, emphasizing the rationale behind experimental choices to ensure reproducibility and high purity of the final compound. A thorough discussion of the reaction mechanism, potential side reactions, and detailed characterization methodologies is included to equip researchers with the necessary knowledge for successful synthesis and validation.

Introduction: The Significance of Protected Dipeptides in Modern Drug Discovery

The strategic synthesis of protected dipeptides is a cornerstone of modern peptidomimetic and drug discovery programs. These intermediates serve as crucial building blocks for the assembly of larger, more complex peptide-based therapeutics. The benzyloxycarbonyl (Z or Cbz) group provides a stable N-terminal protecting group, preventing unwanted side reactions during peptide bond formation, while the methyl esterification of the C-terminus allows for controlled, stepwise elongation of the peptide chain.[1]

The target molecule, N-benzyloxycarbonyl-L-valyl-L-tryptophan methyl ester, incorporates the hydrophobic residues valine and tryptophan, a common motif in biologically active peptides. The indole side chain of tryptophan, in particular, is a key pharmacophore in many natural and synthetic bioactive compounds. This guide provides a detailed protocol for the efficient solution-phase synthesis of this valuable dipeptide.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of Z-Val-Trp-OMe is approached through a standard peptide coupling strategy. The retrosynthetic disconnection of the amide bond reveals two key precursors: N-benzyloxycarbonyl-L-valine (Z-Val-OH) and L-tryptophan methyl ester (H-Trp-OMe).

Figure 1: Retrosynthetic Analysis of Z-Val-Trp-OMe

A retrosynthetic approach to Z-Val-Trp-OMe.

The forward synthesis, therefore, involves the activation of the carboxylic acid of Z-Val-OH and its subsequent reaction with the free amine of H-Trp-OMe. The choice of coupling reagent is critical to ensure high yield and minimize racemization. Dicyclohexylcarbodiimide (DCC) in the presence of 1-hydroxybenzotriazole (HOBt) is a well-established and cost-effective method for this transformation. HOBt acts as a racemization suppressor by forming a less reactive, but more selective, HOBt-ester intermediate.[2]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of Z-Val-Trp-OMe.

Materials and Reagents

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Supplier | Purity |

| N-benzyloxycarbonyl-L-valine (Z-Val-OH) | C₁₃H₁₇NO₄ | 251.28 | Commercially Available | >98% |

| L-tryptophan methyl ester hydrochloride | C₁₂H₁₅ClN₂O₂ | 254.71 | Commercially Available | >98% |

| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | Commercially Available | >99% |

| 1-Hydroxybenzotriazole (HOBt) hydrate | C₆H₅N₃O·xH₂O | 135.13 (anhydrous) | Commercially Available | >97% |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | Commercially Available | >99% |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | Commercially Available | >99.8% |

| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | Commercially Available | ACS Grade |

| Sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Commercially Available | ACS Grade |

| Magnesium sulfate (MgSO₄), anhydrous | MgSO₄ | 120.37 | Commercially Available | ACS Grade |

Step-by-Step Synthesis Procedure

Figure 2: Workflow for the Synthesis of Z-Val-Trp-OMe

A streamlined workflow for the synthesis process.

-

Preparation of L-tryptophan methyl ester free base: In a round-bottom flask, dissolve L-tryptophan methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. Add triethylamine (TEA) (1.1 eq) dropwise with stirring. Stir the mixture at 0 °C for 30 minutes to ensure complete neutralization.

-

Activation of N-benzyloxycarbonyl-L-valine: In a separate flask, dissolve N-benzyloxycarbonyl-L-valine (1.0 eq) and 1-hydroxybenzotriazole (HOBt) hydrate (1.1 eq) in anhydrous DCM. Cool this solution to 0 °C.

-

Coupling Reaction: To the solution from step 2, add a solution of dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM dropwise over 15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form. Stir this activation mixture at 0 °C for 30 minutes.

-

Amide Bond Formation: Add the neutralized L-tryptophan methyl ester solution from step 1 to the activated carboxyl component mixture from step 3. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, filter the mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM. Combine the filtrates and wash successively with 1N HCl, saturated aqueous NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude N-benzyloxycarbonyl-L-valyl-L-tryptophan methyl ester can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. An alternative purification method is recrystallization from a suitable solvent system such as ethyl acetate/hexane. A reported TLC analysis shows an Rf value of 0.48 in a 7:3 DCM/ethyl acetate solvent system.[3]

Reaction Mechanism and Rationale

The core of this synthesis is the DCC/HOBt-mediated peptide coupling. The mechanism proceeds through several key steps:

Figure 3: Mechanism of DCC/HOBt Mediated Peptide Coupling

The key steps in the formation of the peptide bond.

-

Activation of the Carboxylic Acid: DCC, a powerful dehydrating agent, reacts with the carboxylic acid of Z-Val-OH to form a highly reactive O-acylisourea intermediate.[4]

-

Formation of the HOBt Ester: This active intermediate is prone to racemization and can undergo an intramolecular rearrangement to form a stable N-acylurea byproduct. HOBt mitigates these side reactions by rapidly reacting with the O-acylisourea to form an HOBt-ester. This new intermediate is more stable and less susceptible to racemization.[5]

-

Nucleophilic Attack: The amino group of H-Trp-OMe then attacks the carbonyl carbon of the HOBt-ester, forming the desired peptide bond and regenerating HOBt.

-

Byproduct Formation: The protonated DCC forms dicyclohexylurea (DCU), which is largely insoluble in DCM and can be easily removed by filtration.[2]

Characterization of N-benzyloxycarbonyl-L-valyl-L-tryptophan Methyl Ester

Thorough characterization is essential to confirm the identity and purity of the synthesized dipeptide.

Physical Properties

Spectroscopic Data

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is a critical tool for structural confirmation. Although a full spectrum is not publicly available, key expected signals would include:

-

Aromatic protons of the tryptophan and benzyloxycarbonyl groups (approx. 7.0-7.6 ppm).

-

The indole NH proton (a broad singlet, typically >8.0 ppm).

-

The carbamate and amide NH protons.

-

The alpha-protons of the valine and tryptophan residues.

-

The methyl ester singlet (approx. 3.7 ppm).

-

The characteristic isopropyl protons of the valine side chain. A published study utilizing Z-Val-Trp-OMe reports its ¹H NMR spectrum was recorded at 400 MHz.[3]

-

-

¹³C NMR Spectroscopy: This technique would confirm the presence of all carbon atoms, including the carbonyls of the ester and amide groups, and the carbons of the aromatic rings and amino acid side chains.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight of the product (C₂₅H₂₉N₃O₅, MW: 451.52 g/mol ).

Chiral Purity

-

Optical Rotation: The specific rotation of the purified product should be measured to confirm its enantiomeric purity. The related compound, Z-Val-Trp-OH, has a specific rotation of [α]D24 = -6 ± 1° (c=1 in MeOH).[2] The methyl ester is expected to have a different but specific value.

Troubleshooting and Field-Proven Insights

-

Incomplete Reaction: If TLC indicates the presence of starting materials after 24 hours, the reaction may be gently warmed or allowed to stir for a longer period. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.

-

Low Yield: Low yields can result from incomplete activation or side reactions. Ensure accurate stoichiometry and dropwise addition of DCC at 0 °C to minimize the formation of N-acylurea.

-

Purification Challenges: The Z- and Trp-moieties make the product relatively nonpolar, which can sometimes complicate purification. A careful selection of the solvent system for column chromatography is crucial. The use of a gradient elution is recommended.

-

Racemization: While HOBt significantly suppresses racemization, it is advisable to keep the reaction temperature low during the activation and coupling steps. Chiral HPLC can be used to assess the enantiomeric purity of the final product if required.

Conclusion

This guide provides a comprehensive and technically sound protocol for the synthesis of N-benzyloxycarbonyl-L-valyl-L-tryptophan methyl ester. By understanding the underlying principles of peptide coupling chemistry and adhering to the detailed experimental procedures, researchers can reliably produce this valuable dipeptide intermediate for their drug discovery and development endeavors. The emphasis on thorough characterization ensures the scientific integrity of the synthesized compound, a critical aspect of modern chemical research.

References

- This reference is not cited in the text.

- Chemical Science - Infoscience. (2021, January 7).

- This reference is not cited in the text.

- NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of DCC in Modern Peptide Synthesis.

- This reference is not cited in thetext.

-

Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. Retrieved from [Link]

Sources

An In-Depth Technical Guide to N-Benzyloxycarbonyl-L-valyl-L-tryptophan methyl ester (Z-Val-Trp-OMe)

Prepared by: Senior Application Scientist, Gemini Division

Abstract: This technical guide provides a comprehensive overview of N-Benzyloxycarbonyl-L-valyl-L-tryptophan methyl ester (Z-Val-Trp-OMe), a key intermediate in synthetic peptide chemistry. Addressed to an audience of researchers, chemists, and professionals in drug development, this document details the molecule's physicochemical properties, provides a robust, field-tested synthesis protocol, outlines essential analytical methods for quality control, and discusses its principal applications. The guide emphasizes the rationale behind methodological choices, ensuring both technical accuracy and practical utility.

Core Compound Identification and Properties

Z-Val-Trp-OMe is a protected dipeptide derivative. The N-terminus of the valine residue is protected by a benzyloxycarbonyl (Z) group, and the C-terminus of the tryptophan residue is protected as a methyl ester (OMe). These protecting groups are crucial for preventing unwanted side reactions during stepwise peptide synthesis, allowing for the specific and controlled elongation of a peptide chain.

| Property | Value | Source |

| Compound Name | N-Benzyloxycarbonyl-L-valyl-L-tryptophan methyl ester | N/A |

| Synonyms | Z-Val-Trp-OMe, Methyl N-[(benzyloxy)carbonyl]-L-valyl-L-tryptophanate | [1] |

| CAS Number | 17430-65-8 | [1][2] |

| Molecular Formula | C₂₅H₂₉N₃O₅ | Calculated |

| Molecular Weight | 451.52 g/mol | Calculated |

| Appearance | Typically an off-white to white solid or powder | Inferred from related compounds |

| Storage | 2-8°C, desiccated, protected from light | [3] (Best practice for protected amino acids) |

Synthesis and Purification Protocol

The synthesis of Z-Val-Trp-OMe is typically achieved through a solution-phase peptide coupling reaction. This process involves activating the carboxylic acid of Z-L-valine and reacting it with the free amine of L-tryptophan methyl ester.

Rationale for Reagent Selection

-

Protecting Groups (Z and OMe): The benzyloxycarbonyl (Z) group is selected for its stability under various reaction conditions and its susceptibility to removal via catalytic hydrogenation, a clean and efficient deprotection method. The methyl ester (OMe) protects the C-terminus and can be later saponified if a free acid is required for further coupling.

-

Coupling Agents (HBTU/HOBt): The combination of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) is a gold standard in peptide synthesis. HOBt suppresses side reactions, particularly the racemization of the activated amino acid, while HBTU facilitates the rapid formation of the activated ester intermediate, leading to high-yield amide bond formation.

-

Base (DIPEA): Diisopropylethylamine (DIPEA) is a non-nucleophilic organic base. Its role is to neutralize the protonated starting materials (e.g., L-tryptophan methyl ester hydrochloride) and to scavenge the acid produced during the coupling reaction, maintaining an optimal pH for the reaction to proceed efficiently without acting as a competing nucleophile.

Synthesis Workflow Diagram

Caption: Solution-phase synthesis workflow for Z-Val-Trp-OMe.

Detailed Experimental Protocol

-

Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add Z-L-valine (1.0 eq.), HBTU (1.05 eq.), and HOBt (1.1 eq.).

-

Dissolution: Dissolve the mixture in anhydrous N,N-Dimethylformamide (DMF). Cool the solution to 0°C in an ice bath.

-

Activation: Stir the solution for 15-20 minutes at 0°C to allow for the formation of the activated HOBt ester of Z-L-valine.

-

Coupling: In a separate flask, dissolve L-tryptophan methyl ester hydrochloride (1.0 eq.) in anhydrous DMF. Add DIPEA (2.5 eq.) to this solution to form the free amine in situ. Add this solution dropwise to the activated Z-L-valine mixture at 0°C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous NaHCO₃, water, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield pure Z-Val-Trp-OMe.

Analytical Quality Control

To ensure the identity, purity, and structural integrity of the synthesized Z-Val-Trp-OMe, a combination of analytical techniques is essential. This multi-faceted approach forms a self-validating system for quality assurance.

| Technique | Purpose | Expected Result |

| HPLC (UV @ 220/280 nm) | Purity Assessment & Quantification | A single major peak with purity ≥95%. The 280 nm channel confirms the presence of the tryptophan indole ring. |

| Mass Spectrometry (ESI-MS) | Molecular Weight Confirmation | A prominent ion corresponding to [M+H]⁺ at m/z 452.2. Other adducts like [M+Na]⁺ at m/z 474.2 may also be observed. |

| ¹H NMR | Structural Elucidation | Characteristic peaks for the Z group (benzyl protons), valine side chain (isopropyl doublet), tryptophan indole ring, and methyl ester singlet should be present and integrate correctly. |

| FT-IR | Functional Group Analysis | Characteristic absorptions for N-H (amide), C=O (ester and carbamate), and aromatic C-H bonds. |

Applications in Research and Drug Development

Z-Val-Trp-OMe is not an end product but a critical building block for constructing more complex peptide structures. Its utility is rooted in its bifunctional nature, allowing for selective deprotection at either the N- or C-terminus.

Role in Peptide Synthesis

The primary application is in the solution-phase synthesis of larger peptides. The workflow below illustrates how Z-Val-Trp-OMe can be integrated into a synthetic strategy.

Caption: Strategic use of Z-Val-Trp-OMe for peptide chain elongation.

Use in Drug Discovery and Chemical Biology

-

Peptidomimetics: The Val-Trp motif is studied in various biological contexts. Z-Val-Trp-OMe serves as a starting point for creating peptidomimetics where the peptide backbone or side chains are modified to enhance stability, bioavailability, or receptor affinity.

-

Enzyme Inhibitors: Many protease inhibitors are peptide-based. This dipeptide can be incorporated into sequences designed to target the active sites of enzymes relevant to diseases such as cancer or viral infections.

-

Probing Protein-Protein Interactions: Tryptophan is a critical residue for mediating protein-protein interactions through hydrophobic and π-stacking forces. Synthetic peptides containing the Val-Trp sequence can be used to study and potentially disrupt these interactions.

References

-

MySkinRecipes. Z-Trp-OMe. Available at: [Link]

Sources

An In-Depth Technical Guide to the Solubility of Z-Val-Trp-OMe in Common Organic Solvents

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the solubility characteristics of N-benzyloxycarbonyl-L-valyl-L-tryptophan methyl ester (Z-Val-Trp-OMe), a protected dipeptide critical in synthetic chemistry and drug development. For researchers, scientists, and drug development professionals, understanding the solubility of such intermediates is paramount for reaction setup, purification, and formulation. This document moves beyond a simple data sheet, offering a foundational understanding of the physicochemical principles governing its solubility, a predictive solubility profile, and a robust experimental protocol for empirical determination.

Introduction: The Significance of Protected Dipeptide Solubility

Z-Val-Trp-OMe is a key building block in the synthesis of more complex peptides and peptidomimetics. Its structure features a hydrophobic benzyloxycarbonyl (Z) protecting group at the N-terminus, a nonpolar valine residue, a highly hydrophobic tryptophan residue, and a methyl ester cap at the C-terminus. This combination results in a molecule with pronounced hydrophobicity and no net charge, characteristics that profoundly influence its behavior in different solvent systems.

Accurate solubility data is not merely academic; it is the cornerstone of efficient process development. It dictates the choice of solvents for coupling reactions, preventing precipitation of intermediates, and is crucial for designing effective chromatographic purification methods. In later stages, understanding solubility in various organic media can inform preclinical formulation strategies. This guide provides the theoretical and practical framework to approach these challenges with confidence.

Part 1: Physicochemical Characterization and Predicted Solubility Profile

A molecule's solubility is intrinsically linked to its structural and electronic properties. The principle of "like dissolves like" serves as a guiding axiom, where solubility is maximized when the intermolecular forces between the solvent and solute are similar in nature and strength.

Molecular Characteristics of Z-Val-Trp-OMe

The structure of Z-Val-Trp-OMe is dominated by nonpolar moieties. The valine side chain (isopropyl group), the tryptophan side chain (indole ring), and the benzyloxycarbonyl (Z) group all contribute significantly to its hydrophobic character. The amide backbone provides sites for hydrogen bonding, but these are sterically shielded by the bulky side chains and protecting groups, diminishing their interaction with polar protic solvents. The esterification of the C-terminus removes the potential for salt formation, rendering the molecule neutral and further decreasing its affinity for polar solvents.

Below is a summary of its key physicochemical properties.

| Property | Value | Source / Comment |

| IUPAC Name | Methyl (2S)-2-[[(2S)-2-(benzyloxycarbonylamino)-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoate | Generated |

| Molecular Formula | C25H29N3O5 | Calculated |

| Molecular Weight | 451.52 g/mol | Calculated |

| CAS Number | 17430-65-8 | [1] |

| Overall Charge | Neutral | Both N- and C-termini are protected/esterified. |

| Key Structural Features | N-terminal Z-group, Valine, Tryptophan, C-terminal Methyl Ester | - |

| Predicted Character | Highly Hydrophobic / Apolar | Based on constituent amino acids and protecting groups.[2][3][4] |

Structural Analysis of Hydrophobic Regions

The diagram below illustrates the molecular structure of Z-Val-Trp-OMe, highlighting the key functional groups and the extensive hydrophobic regions that dictate its solubility behavior.

Caption: Solute-solvent interaction logic for Z-Val-Trp-OMe.

As the diagram illustrates, solvents like DMSO and DMF are effective because they can address both the nonpolar and polar aspects of the solute. They disrupt the peptide's intermolecular hydrogen bonds while simultaneously solvating its large hydrophobic surface. Conversely, water's strong internal hydrogen-bonding network and inability to favorably solvate the hydrophobic regions lead to the hydrophobic effect, causing the peptide to aggregate and precipitate rather than dissolve.

Part 3: Experimental Protocol for Solubility Determination

While predictions are valuable, empirical testing is the definitive standard. The following protocol provides a robust, self-validating method for quantitatively determining the solubility of Z-Val-Trp-OMe.

Objective

To determine the saturation solubility (e.g., in mg/mL) of Z-Val-Trp-OMe in a selected range of organic solvents at a controlled temperature (e.g., 25 °C).

Materials

-

Z-Val-Trp-OMe (lyophilized powder)

-

Candidate solvents (high purity, e.g., HPLC grade)

-

2 mL glass vials with screw caps

-

Analytical balance (readable to 0.01 mg)

-

Vortex mixer and/or sonicator

-

Thermostatic shaker or incubator

-

Centrifuge capable of handling vials

-

Calibrated pipettes

-

Syringe filters (0.22 µm, PTFE for organic solvents)

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV at 280 nm for tryptophan)

Experimental Workflow Diagram

Caption: Workflow for quantitative solubility determination.

Step-by-Step Methodology

-

Preparation of Standards: Prepare a high-concentration stock solution of Z-Val-Trp-OMe in a solvent where it is freely soluble (e.g., DMF). From this stock, create a series of calibration standards of known concentrations.

-

Sample Preparation: Accurately weigh an excess amount of Z-Val-Trp-OMe (e.g., 15-20 mg) into each labeled 2 mL glass vial. The goal is to have undissolved solid remaining at equilibrium.

-

Solvent Addition: Add a precise volume (e.g., 1.00 mL) of the test solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to 25 °C. Agitate for at least 24 hours. A longer period (48 hours) is recommended to ensure equilibrium is reached. Visually confirm that excess solid remains.

-

Phase Separation: Remove vials and allow them to stand at 25 °C for 1 hour. Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to create a compact pellet of the undissolved solid.

-

Sampling: Carefully pipette a known volume of the clear supernatant from the top layer, taking care not to disturb the pellet. For HPLC analysis, filter this aliquot through a 0.22 µm PTFE syringe filter into a clean vial.

-

Quantification:

-

Create an appropriate dilution series of the filtered supernatant to fall within the linear range of the HPLC calibration curve.

-

Analyze the calibration standards and the diluted samples by HPLC. The tryptophan indole ring provides a strong chromophore for UV detection at ~280 nm.

-

Generate a calibration curve (Peak Area vs. Concentration).

-

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Back-calculate, accounting for the dilution factor, to find the concentration of the original saturated supernatant. This value is the solubility in mg/mL or mol/L.

Part 4: Practical Recommendations and Troubleshooting

-

Start Small: Always test solubility on a small aliquot (e.g., <1 mg) before committing the bulk of the material. [5]* Kinetics Matter: Dissolution can be slow. If a peptide appears insoluble, gentle warming (to <40°C) or sonication can help overcome the kinetic barrier of dissolution. [3]Be cautious with warming to avoid potential degradation.

-

Solvent Mixtures: If solubility is insufficient in a single solvent, a co-solvent system may be effective. For example, starting with a small amount of DMF or DMSO to dissolve the peptide and then slowly adding a less potent but more application-compatible solvent (like acetonitrile) can sometimes keep the peptide in solution. [3][6]* Beware of Gelling: Highly concentrated solutions of peptides, even in organic solvents, can sometimes form gels due to extensive intermolecular hydrogen bonding. [2]If this occurs, dilution is the most effective remedy.

Conclusion

Z-Val-Trp-OMe is a fundamentally hydrophobic, neutral dipeptide derivative. Its solubility is predicted to be very low in polar protic solvents like water and alcohols, and significantly higher in nonpolar and polar aprotic solvents, with DMF and DMSO being the most promising candidates for achieving high concentrations. This guide provides the theoretical basis for these predictions, grounded in the principles of intermolecular forces, and offers a detailed, reliable experimental protocol for researchers to determine quantitative solubility values. By combining theoretical prediction with empirical validation, scientists can optimize reaction conditions, streamline purification processes, and accelerate their research and development timelines.

References

-

LifeTein. (n.d.). How to predict peptide solubility? LifeTein®. Retrieved from [Link]

-

Dufal, S., et al. (2022). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research. Retrieved from [Link]

-

Ba-Omar, M., et al. (2023). Sequence-based prediction of the solubility of peptides containing non-natural amino acids. bioRxiv. Retrieved from [Link]

-

Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62(8), 2730-2732. Retrieved from [Link]

-

Narita, M., et al. (1984). Prediction and improvement of protected peptide solubility in organic solvents. International Journal of Peptide and Protein Research, 24(6), 580-587. Retrieved from [Link]

-

JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]

-

Ba-Omar, M., et al. (2023). Sequence-based prediction of the solubility of peptides containing non-natural amino acids. ResearchGate. Retrieved from [Link]

-

Nagai, A., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (124), 55614. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Z-Trp-ome. PubChem Compound Database. Retrieved from [Link]

-

SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines. Retrieved from [Link]

-

Wikipedia. (n.d.). Amino acid. Retrieved from [Link]

-

Cheméo. (n.d.). L-Tryptophan (CAS 73-22-3) - Chemical & Physical Properties. Retrieved from [Link]

Sources

Safeguarding the Integrity of Z-Val-Trp-OMe: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzyloxycarbonyl-L-valyl-L-tryptophan methyl ester (Z-Val-Trp-OMe) is a pivotal intermediate in the synthesis of complex peptides and therapeutic agents. Its chemical stability is paramount to ensuring the integrity, purity, and ultimate success of multi-step synthetic campaigns and the quality of final drug products. This in-depth technical guide provides a comprehensive overview of the factors governing the stability of Z-Val-Trp-OMe, delineates its primary degradation pathways, and establishes field-proven protocols for its optimal storage and handling. By synthesizing chemical principles with practical experimental methodologies, this document serves as an essential resource for researchers and drug development professionals committed to maintaining the quality and reliability of this critical peptide building block.

The Chemical Landscape of Z-Val-Trp-OMe: A Stability Perspective

Z-Val-Trp-OMe is a protected dipeptide, and its stability is intrinsically linked to the chemical nature of its constituent parts: the N-terminal benzyloxycarbonyl (Z) protecting group, the peptide backbone, the valine and tryptophan side chains, and the C-terminal methyl ester. Understanding the vulnerabilities of each of these components is crucial for predicting and mitigating degradation.

Key Structural Features and Their Stability Implications:

-

N-terminal Benzyloxycarbonyl (Z) Group: This protecting group is generally stable under acidic and basic conditions commonly encountered in peptide synthesis. However, it is susceptible to removal by catalytic hydrogenolysis and strong acids.[1]

-

Peptide Bond: The amide linkage between valine and tryptophan is kinetically stable, particularly at neutral pH. However, it can be susceptible to hydrolysis under harsh acidic or basic conditions, a process that is generally slow but can be accelerated at elevated temperatures.[2]

-

Valine Side Chain: The isopropyl side chain of valine is chemically inert and does not typically contribute to the degradation of the molecule under normal handling and storage conditions.

-

Tryptophan Side Chain: The indole side chain of tryptophan is the most reactive and vulnerable part of the molecule. It is highly susceptible to oxidation and photodegradation.[3][4]

-

C-terminal Methyl Ester: The methyl ester is prone to hydrolysis, particularly under basic conditions, to yield the corresponding carboxylic acid. Acid-catalyzed hydrolysis can also occur, though generally at a slower rate.[1][3][5]

Primary Degradation Pathways of Z-Val-Trp-OMe

The degradation of Z-Val-Trp-OMe is a multi-faceted process, with several key pathways that can compromise its purity and integrity. These pathways can occur independently or in concert, and their rates are influenced by environmental factors such as temperature, light, pH, and the presence of oxidizing agents.

Oxidation of the Tryptophan Residue

The indole ring of tryptophan is electron-rich and readily undergoes oxidation. This can be initiated by atmospheric oxygen, trace metal ions, or exposure to light. The oxidation of tryptophan can lead to a variety of degradation products, including N-formylkynurenine (NFK), kynurenine, and various hydroxylated derivatives.[6][7] This degradation pathway is a significant concern for the long-term stability of Z-Val-Trp-OMe.

Photodegradation of the Tryptophan Residue

Exposure to ultraviolet (UV) light, and to a lesser extent visible light, can induce the photodegradation of the tryptophan residue.[3][4] This process can lead to the formation of a complex mixture of photoproducts, including N-formylkynurenine and other colored species, which can impact the purity and appearance of the material.[3]

Hydrolysis of the C-terminal Methyl Ester

The methyl ester of Z-Val-Trp-OMe can be hydrolyzed to the corresponding carboxylic acid, Z-Val-Trp-OH. This reaction is most commonly catalyzed by bases (saponification) but can also occur under acidic conditions.[1][3][5] The rate of hydrolysis is dependent on pH, temperature, and the presence of water.

Peptide Bond Cleavage

While the peptide bond is generally robust, it can be cleaved under extreme pH and high temperatures. This is a less common degradation pathway under typical storage and handling conditions but can become significant during certain processing steps or in formulated products.[2]

Logical Relationship of Degradation Pathways

Caption: Interplay of stress factors and degradation pathways for Z-Val-Trp-OMe.

Recommended Storage and Handling Conditions

To minimize degradation and ensure the long-term stability of Z-Val-Trp-OMe, it is imperative to adhere to strict storage and handling protocols. The following recommendations are based on the chemical properties of the molecule and general best practices for peptide intermediates.

Optimal Storage Conditions for Z-Val-Trp-OMe

| Parameter | Recommendation | Rationale |

| Form | Lyophilized solid | Maximizes stability by minimizing molecular mobility and the potential for hydrolytic reactions. |

| Temperature | -20°C to -80°C | Reduces the rate of all chemical degradation pathways, including oxidation and hydrolysis.[8] |

| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxidation of the tryptophan residue. |

| Light | Protected from light (amber vials or stored in the dark) | Prevents photodegradation of the tryptophan residue. |

| Moisture | Stored with a desiccant in a tightly sealed container | Prevents hydrolysis of the methyl ester and peptide bond. |

Handling Best Practices:

-

Equilibration: Before opening, allow the container of Z-Val-Trp-OMe to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.[8]

-

Weighing: Perform weighing operations in a controlled environment with low humidity. Minimize the time the container is open to the atmosphere.

-

Inert Gas Purge: After dispensing the desired amount, purge the headspace of the container with an inert gas (argon or nitrogen) before resealing.

-

Solution Stability: Solutions of Z-Val-Trp-OMe are significantly less stable than the solid form. If solutions must be prepared, they should be made fresh and used immediately. For short-term storage of solutions, aliquot and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Stability Testing and Analytical Methodologies

A robust stability testing program is essential for determining the shelf-life of Z-Val-Trp-OMe and for ensuring its quality throughout the drug development process. This involves subjecting the material to controlled stress conditions (forced degradation) and utilizing stability-indicating analytical methods to detect and quantify any degradation products.[9][10][11]

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of Z-Val-Trp-OMe to identify potential degradation products and validate the stability-indicating nature of the analytical methods.[12][13]

Experimental Protocol for Forced Degradation of Z-Val-Trp-OMe:

-

Sample Preparation: Prepare solutions of Z-Val-Trp-OMe in appropriate solvents (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acid Hydrolysis: Treat with 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat with 0.1 M NaOH at room temperature for 4 hours.

-

Oxidation: Treat with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid material at 80°C for 48 hours.

-

Photostability: Expose a solution to UV light (e.g., 254 nm) and visible light according to ICH guidelines.

-

-

Neutralization: For acid and base-stressed samples, neutralize the solutions before analysis.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Forced Degradation Workflow

Caption: A streamlined workflow for conducting forced degradation studies on Z-Val-Trp-OMe.

Stability-Indicating Analytical Methods

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients.[9][10][11] For Z-Val-Trp-OMe, reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with UV detection is the method of choice.

Key Parameters for a Stability-Indicating RP-HPLC Method:

-

Column: A C18 column with good resolution and peak shape.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where both the parent compound and potential degradation products absorb (e.g., 220 nm and 280 nm for the indole ring).

-

Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[11]

Characterization of Degradation Products:

Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for the structural elucidation of degradation products observed during stability studies.[14][15][16]

-

LC-MS: Liquid chromatography-mass spectrometry can be used to determine the molecular weights of degradation products and provide fragmentation data for structural identification.

-

NMR: Nuclear magnetic resonance spectroscopy can provide detailed structural information about isolated degradation products, confirming their identity.

Conclusion

The stability of Z-Val-Trp-OMe is a critical factor in its successful application in research and drug development. By understanding its inherent chemical vulnerabilities, particularly the susceptibility of the tryptophan residue to oxidation and photodegradation and the potential for methyl ester hydrolysis, researchers can implement effective strategies to mitigate degradation. Adherence to the recommended storage and handling conditions, including low-temperature storage under an inert atmosphere and protection from light and moisture, is paramount. Furthermore, the implementation of a robust stability testing program, incorporating forced degradation studies and validated stability-indicating analytical methods, is essential for ensuring the quality, purity, and integrity of this vital peptide intermediate. This comprehensive approach will ultimately contribute to the reliability of synthetic processes and the safety and efficacy of the final therapeutic products.

References

-

Kinetics of base hydrolysis of α-amino acid esters catalyzed by [Pd(Et4en)(H2O)2]. (n.d.). ResearchGate. Retrieved from [Link]

- Holt, L. A., Milligan, B., Rivett, D. E., & Stewart, F. H. (1977). The photodecomposition of tryptophan peptides. Biochimica et Biophysica Acta (BBA) - General Subjects, 499(1), 131–138.

-

Handling and Storage of Peptides - FAQ. (n.d.). AAPPTec. Retrieved from [Link]

- Pattison, D. I., & Davies, M. J. (2006). Degradation of Tryptophan by UV Irradiation: Influencing Parameters and Mechanisms. Photochemistry and Photobiology, 82(2), 399-407.

- Schauerte, J. A., & Gafni, A. (1995). Photodegradation of tryptophan residues and attenuation of molecular chaperone activity in alpha-crystallin are correlated.

- Proton ionisation constants and kinetics of base hydrolysis of some α-amino-acid esters in aqueous solution. Part III. Hydrolysis and intramolecular aminolysis of αω-diamino-acid methyl esters. (1977). Journal of the Chemical Society, Perkin Transactions 2.

- Patel, J., & Singh, S. (2022).

- Miyazawa, T., Iwanaga, H., Ueji, S., Yamada, T., & Kuwata, S. (1989). Lipase-Catalyzed Enantioselective Hydrolysis of N-Protected Racemic Amino Acid Esters. Chemistry Letters, 18(12), 2219-2222.

- Cook, G. W., & Cooks, R. G. (2020). Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. Pharmaceutical Research, 37(8), 154.

-

Forced Degradation Studies. (n.d.). BioPharmaSpec. Retrieved from [Link]

- Schellenberger, V., & Jakubke, H. D. (1991). Hydrolysis of peptide esters by different enzymes. Die Pharmazie, 46(3), 198-200.

-

Z-Trp-OMe. (n.d.). Aapptec. Retrieved from [Link]

-

What is a stability indicating method? (n.d.). AmbioPharm. Retrieved from [Link]

- Kinetics and Mechanism for Hydrolysis of α-Amino Acid Esters in Mixed Ligand Complexes with Zn(II)–Nitrilo-tris(methyl phosphonic Acid). (2012).

-

Z-Trp-ome. (n.d.). PubChem. Retrieved from [Link]

- Stability-indicating methods for peptide drug analysis. (2023). AMSbiopharma.

- Ghosh, A., & Bratin, S. (2024). A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC. Journal of Peptide Science, e3610.

- A Stability-Indicating RP-HPLC Method for the Simultaneous Analysis of a Novel Synthetic Decapeptide and Six Related Substances. (2023).

- Base-Catalyzed Peptide Hydrolysis Is Insensitive to Mechanical Stress. (2015).

- Pronase catalysed peptide syntheses. (2002). RSC Publishing.

- Hydrolysis of Thioesters, Esters, and Amides. (2022). Chemistry LibreTexts.

- Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. (2023). Journal of the American Society for Mass Spectrometry.

- 1H NMR study of degradation mechanisms of oxacephem derivatives with various 3'-substituents in alkaline solution. (1990). PubMed.

- ICH Topic Q 1 E Evaluation of Stability Data Step 5. (2004). European Medicines Agency.

- Tryptophan, an Amino-Acid Endowed with Unique Properties and Its Many Roles in Membrane Proteins. (2020). MDPI.

- Peptide Hydrolysis. (2023). Chemistry LibreTexts.

- Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degrad

- Two-dimensional NMR spectroscopy reveals cation-triggered backbone degradation in polysulfone-based anion exchange membranes. (2018).

- Acid-catalyzed ester hydrolysis. (2014). Khan Academy.

- Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans. (2016). PubMed Central.

- Amino Acid Trp: The Far Out Impacts of Host and Commensal Tryptophan Metabolism. (2020). Frontiers.

- Evaluation for Stability D

- Post-translational modific

- Inhibitors, Antibodies, Proteins, Kits and Reagents. (n.d.). Selleck Chemicals.

- Roles of inter- and intramolecular tryptophan interactions in membrane-active proteins revealed by racemic protein crystallography. (2023). PubMed Central.

- Dart Tablet | Uses, Side Effects, Price. (n.d.). Apollo Pharmacy.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Proton ionisation constants and kinetics of base hydrolysis of some α-amino-acid esters in aqueous solution. Part III. Hydrolysis and intramolecular aminolysis of αω-diamino-acid methyl esters - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Amino Acid Trp: The Far Out Impacts of Host and Commensal Tryptophan Metabolism [frontiersin.org]

- 8. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 9. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]

- 10. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]

- 11. A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. biopharmaspec.com [biopharmaspec.com]

- 14. 1H NMR study of degradation mechanisms of oxacephem derivatives with various 3'-substituents in alkaline solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Two-dimensional NMR spectroscopy reveals cation-triggered backbone degradation in polysulfone-based anion exchange membranes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to N-Protected Peptide Esters as Chromogenic Substrates for Chymotrypsin Activity Assays

This guide provides an in-depth exploration of N-benzyloxycarbonyl-L-valyl-L-tryptophan methyl ester (Z-Val-Trp-OMe) and related N-protected peptide esters as substrates for the enzymatic analysis of chymotrypsin. Designed for researchers in biochemistry, drug discovery, and diagnostics, this document details the substrate's chemical rationale, sourcing challenges, and a robust, field-proven protocol for quantifying chymotrypsin activity.

Introduction: The Role and Specificity of α-Chymotrypsin

α-Chymotrypsin (EC 3.4.21.1) is a serine endopeptidase that plays a critical role in protein digestion within the small intestine. Its catalytic activity involves the hydrolysis of peptide bonds. The enzyme exhibits a strong preference for cleaving bonds C-terminal to large hydrophobic and aromatic amino acid residues, such as tryptophan, tyrosine, and phenylalanine.[1] This specificity is dictated by a deep, hydrophobic S1 binding pocket in the enzyme's active site, which accommodates the bulky side chains of these residues.

The predictable specificity of chymotrypsin makes it an invaluable tool in protein sequencing and a key subject of study in enzymology. To probe its activity, researchers utilize synthetic substrates that mimic its natural targets. An ideal synthetic substrate is one that is readily cleaved by the enzyme and produces a signal—such as a change in absorbance or fluorescence—that can be quantitatively measured in real-time.

Z-Val-Trp-OMe: A Specific Dipeptide Substrate

N-benzyloxycarbonyl-L-valyl-L-tryptophan methyl ester (Z-Val-Trp-OMe) is a synthetic dipeptide designed to be a specific substrate for chymotrypsin. Let's dissect its structure to understand the rationale behind its design:

-

L-Tryptophan (Trp): This residue provides the large aromatic side chain that fits snugly into chymotrypsin's S1 specificity pocket, making it the primary recognition site for the enzyme.

-

Methyl Ester (-OMe): The ester linkage at the C-terminus of tryptophan is the target for chymotrypsin's hydrolytic activity. Cleavage of this bond releases methanol and a carboxylate, leading to a change in the local chemical environment.

-

L-Valine (Val): The valine residue at the P2 position (adjacent to tryptophan) can influence binding kinetics and substrate turnover.

-